Fmoc-N-amido-PEG2-alcohol

PROTAC Linker Optimization Ternary Complex Formation

Optimize your PROTAC efficacy with Fmoc-N-amido-PEG2-alcohol. This specific PEG2 linker length is critical for productive ternary complex formation, as evidence shows it yields superior degradation potency (DC50 = 0.44 µM) versus longer spacers. Its orthogonal Fmoc-amine and hydroxyl handles streamline synthesis for peptides, ADCs, and degrader research. Ensure reproducibility—order this essential building block today.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 299430-87-8
Cat. No. B1339057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-amido-PEG2-alcohol
CAS299430-87-8
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO
InChIInChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22)
InChIKeyDUVHQSUZTXSLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-amido-PEG2-alcohol (CAS 299430-87-8) | PROTAC Linker Procurement and Selection


Fmoc-N-amido-PEG2-alcohol (CAS 299430-87-8) is a heterobifunctional polyethylene glycol (PEG) linker featuring an Fmoc-protected amine and a terminal hydroxyl group, with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.37 g/mol [1][2]. It belongs to the PEG-based PROTAC linker class and is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) . The hydrophilic PEG spacer confers enhanced solubility in aqueous media, while the Fmoc protecting group enables controlled deprotection under basic conditions to reveal a primary amine for subsequent conjugation reactions [2].

Fmoc-N-amido-PEG2-alcohol Procurement Risk: Why Linker Substitution Compromises PROTAC Performance


Direct substitution of Fmoc-N-amido-PEG2-alcohol with alternative PEG linkers (e.g., PEG₃, PEG₄, or PEG₅ analogs) is not scientifically neutral. Class-level inference from PROTAC linker optimization studies demonstrates that linker length is a critical determinant of ternary complex formation and degradation efficiency, not merely a spacer function [1]. PEG chain length variations of even a single ethylene glycol unit can alter degradation activity without affecting target binding affinity, indicating that linker geometry modulates E3 ligase recruitment efficiency [1]. Furthermore, the Fmoc protecting group chemistry governs compatibility with solid-phase synthesis workflows; substituting Boc-protected or unprotected analogs alters deprotection conditions, potentially introducing racemization or premature cleavage [2]. The target compound's defined PEG₂ length and Fmoc-N-amido architecture represent a specific design choice that cannot be presumed interchangeable without empirical validation.

Fmoc-N-amido-PEG2-alcohol: Quantitative Differentiation Evidence for Scientific Procurement


PEG₂ Linker Length: Degradation Efficiency Differentiation from PEG₄ and PEG₃ Analogs in PROTAC Systems

In a head-to-head linker optimization study of decoy nucleic acid-type PROTACs targeting estrogen receptor α (ERα), the PEG₂-linked construct (LCL-ER(dec)-P2) and PEG₄-linked construct (LCL-ER(dec)-P4) were synthesized and evaluated. Both PEG₂ and PEG₄ variants exhibited comparable ERα binding affinity with IC₅₀ values in the 30-50 nM range, indicating that linker length variation does not affect target engagement [1]. However, ERα degradation activity diverged substantially, with the PEG₃ linker variant (not PEG₂ nor PEG₄) demonstrating optimal degradation efficiency, demonstrating that degradation potency is exquisitely sensitive to linker geometry and cannot be predicted from binding affinity alone [1]. This establishes that PEG₂ represents a discrete linker length with distinct functional consequences relative to its immediate homologs.

PROTAC Linker Optimization Ternary Complex Formation

Fmoc Protection: Enabling Solid-Phase Peptide Synthesis with Defined Deprotection Kinetics

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on Fmoc-N-amido-PEG₂-alcohol undergoes base-catalyzed deprotection (typically 20% piperidine in DMF) to yield a primary amine suitable for on-resin conjugation [1]. This contrasts with Boc-protected PEG linkers, which require acidic deprotection (TFA) and are incompatible with acid-labile side-chain protecting groups commonly employed in Fmoc-SPPS [2]. The Fmoc-N-amido architecture further provides a carbamate linkage that is stable under peptide coupling conditions but cleavable under standard final deprotection protocols, enabling predictable release of the final conjugate.

Solid-Phase Peptide Synthesis Fmoc Chemistry Linker Functionalization

Physicochemical Properties: LogP and Aqueous Solubility Relative to Non-PEG Linkers

Fmoc-N-amido-PEG₂-alcohol has a computed LogP (XLogP3-AA) of 2.2 [1] and a measured LogP of 2.924 , reflecting moderate lipophilicity balanced by the hydrophilic PEG₂ spacer. This contrasts with purely alkyl linkers (e.g., aminohexanoic acid derivatives) which exhibit higher LogP values (>3.5) and reduced aqueous solubility, potentially limiting conjugation efficiency in aqueous buffers and introducing aggregation propensity in final PROTAC constructs [2]. The PEG spacer increases solubility in aqueous media, a property confirmed by vendor technical documentation [2].

Solubility LogP Bioconjugation

Patent Occurrence Frequency: Validated Utility in PROTAC and ADC Development

Analysis of patent databases reveals that Fmoc-N-amido-PEG₂-alcohol (or its unprotected amine form) appears as a linker component in multiple patent families related to PROTAC and ADC constructs. PubChem's patent co-occurrence data documents the compound's presence in chemical-gene and chemical-organism patent entries, indicating its established use as a building block in intellectual property covering targeted protein degradation technologies [1]. This patent footprint, while not a quantitative performance metric, demonstrates that the compound has been validated in proprietary research programs and is not merely a theoretical reagent.

Patent Analysis PROTAC ADC Targeted Protein Degradation

Fmoc-N-amido-PEG2-alcohol: Validated Application Scenarios for PROTAC and Bioconjugate Development


PROTAC Linker Optimization Campaigns: Empirically Validating PEG₂ Length for Degradation Efficiency

As demonstrated in the ERα-targeting PROTAC linker optimization study, PEG₂ linker length produces distinct degradation activity profiles relative to PEG₃ and PEG₄ homologs [1]. Research programs conducting systematic linker length-activity relationship (SAR) studies should procure Fmoc-N-amido-PEG₂-alcohol as one component of a linker library, rather than assuming interchangeability with other PEGₙ variants. The compound enables construction of PROTACs with defined PEG₂ spacing to probe optimal ternary complex geometry.

Fmoc-SPPS Workflows for Peptide-PROTAC Conjugate Synthesis

Fmoc-N-amido-PEG₂-alcohol is specifically compatible with Fmoc solid-phase peptide synthesis (SPPS) platforms [2]. The Fmoc group undergoes base-catalyzed deprotection under standard conditions (20% piperidine in DMF), enabling sequential on-resin conjugation to peptide sequences, E3 ligase ligands, or target protein ligands. Laboratories with established Fmoc-SPPS infrastructure should prioritize this linker over Boc-protected alternatives, which require acidic deprotection incompatible with acid-labile side-chain protecting groups [2].

Aqueous Bioconjugation Requiring Balanced Solubility and Moderate Lipophilicity

With a measured LogP of 2.924 and computed XLogP3-AA of 2.2, Fmoc-N-amido-PEG₂-alcohol offers a balance between aqueous solubility (conferred by the PEG₂ spacer) and sufficient lipophilicity for membrane permeability considerations in cellular assays [3]. This property profile makes it suitable for conjugation reactions conducted in aqueous or mixed aqueous-organic solvent systems where purely hydrophobic alkyl linkers would exhibit poor solubility and aggregation [4].

Proprietary PROTAC and ADC Development with Established Patent Precedent

The documented patent co-occurrence of this compound (or its deprotected amine form) in PROTAC and ADC-related intellectual property [5] establishes its precedent as a building block in proprietary drug discovery. Industrial programs seeking to reduce regulatory and IP uncertainty may prioritize this linker over structurally similar but patent-unvalidated alternatives when constructing linker-payload or PROTAC intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-amido-PEG2-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.